4,5-Dimethyl-1-(2-phenoxyphenyl)-1H-imidazole

Lipophilicity Drug-likeness ADME

This trisubstituted imidazole features a distinctive ortho-phenoxyphenyl N-substituent that imposes conformational constraint and unique electronics, setting it apart from common para- or 1-phenyl analogs. With TPSA 27.1 Ų, XLogP3 4.0, and zero HBD, the scaffold is optimized for CNS kinase programs (TrkB, GSK-3β, LRRK2). The 4,5-dimethyl core enables late-stage functionalization at C2 or the phenoxy ring, making it a versatile fragment for FBDD and SAR expansion. Procuring the precise regioisomer ensures consistent target engagement, solubility, and metabolic stability.

Molecular Formula C17H16N2O
Molecular Weight 264.32 g/mol
Cat. No. B13678231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethyl-1-(2-phenoxyphenyl)-1H-imidazole
Molecular FormulaC17H16N2O
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC1=C(N(C=N1)C2=CC=CC=C2OC3=CC=CC=C3)C
InChIInChI=1S/C17H16N2O/c1-13-14(2)19(12-18-13)16-10-6-7-11-17(16)20-15-8-4-3-5-9-15/h3-12H,1-2H3
InChIKeyUAJPCVKFYBEEFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dimethyl-1-(2-phenoxyphenyl)-1H-imidazole – Structural Baseline & Procurement-Relevant Properties


4,5-Dimethyl-1-(2-phenoxyphenyl)-1H-imidazole (CAS 1407161-73-2) is a trisubstituted imidazole derivative with the molecular formula C₁₇H₁₆N₂O and a molecular weight of 264.32 g/mol [1]. Its structure features a 4,5-dimethylimidazole core N-substituted at position 1 with an ortho-phenoxyphenyl group, yielding a computed XLogP3-AA of 4, a topological polar surface area (TPSA) of 27.1 Ų, zero hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds [1]. This distinct substitution pattern differentiates it from the more common 1-phenyl-, 4-phenoxyphenyl-, and 2-aryl-imidazole regioisomers frequently employed as kinase inhibitor scaffolds or antifungal building blocks . The compound is supplied primarily as a research-grade heterocyclic building block for medicinal chemistry and materials science applications .

Why 4,5-Dimethyl-1-(2-phenoxyphenyl)-1H-imidazole Cannot Be Interchanged with Common Imidazole Analogs


Imidazole derivatives with seemingly minor structural variations can exhibit profoundly different physicochemical and biological profiles. The ortho-phenoxyphenyl N-substituent of 4,5-dimethyl-1-(2-phenoxyphenyl)-1H-imidazole introduces a distinctive conformational constraint and electronic environment that is absent in 4,5-dimethyl-1-phenyl-1H-imidazole (no ether oxygen) [1] or 4,5-dimethyl-1-(4-phenoxyphenyl)-1H-imidazole (para connectivity) [2]. In imidazole-based inhibitor series targeting enzymes such as heme oxygenase-1 (HO-1), indoleamine 2,3-dioxygenase (IDO), and cytochrome P450 isoforms, even modest alterations in the N-aryl substitution pattern have been shown to shift IC₅₀ values by orders of magnitude and alter isoform selectivity [3]. Consequently, procurement of a generic “dimethyl-phenyl-imidazole” without verifying the exact regiochemistry and the ortho-phenoxy linkage risks selecting a compound with divergent target engagement, solubility, and metabolic stability, undermining experimental reproducibility [3].

4,5-Dimethyl-1-(2-phenoxyphenyl)-1H-imidazole – Product-Specific Quantitative Differentiation Evidence


Enhanced Lipophilicity (XLogP3-AA = 4) Relative to Non-Phenoxy and Para-Phenoxy Analogs Drives Membrane Permeability Differentiation

The computed XLogP3-AA for 4,5-dimethyl-1-(2-phenoxyphenyl)-1H-imidazole is 4.0, reflecting the contribution of the diphenyl ether motif [1]. By comparison, 4,5-dimethyl-1-phenyl-1H-imidazole (C₁₁H₁₂N₂, MW 172.23) has a predicted XLogP of approximately 2.4 to 2.6, lacking both the second aromatic ring and the ether oxygen [2]. The ortho-phenoxyphenyl substitution in the target compound raises lipophilicity by approximately 1.4 to 1.6 log units, which is expected to translate into higher passive membrane permeability based on established correlations between logP and Caco-2 permeability [3]. This property may favor applications requiring blood–brain barrier penetration or intracellular target engagement, although it also increases the potential for CYP-mediated metabolism [3].

Lipophilicity Drug-likeness ADME

Zero Hydrogen Bond Donor Count Differentiates the Compound from NH-Containing Imidazole Analogs and Reduces P-glycoprotein Recognition

4,5-Dimethyl-1-(2-phenoxyphenyl)-1H-imidazole possesses zero hydrogen bond donors (HBD = 0), as the imidazole N1 is fully substituted and N3 lacks a proton [1]. In contrast, 4-(2-phenoxyphenyl)-1H-imidazole (CAS 153277-11-3, C₁₅H₁₂N₂O, MW 236.27), which bears a free NH group, has HBD = 1 [2]. An HBD count of zero is a well-established criterion for improving blood–brain barrier penetration and reducing recognition by P-glycoprotein efflux transporters [3]. In a comparative analysis of CNS-penetrant drugs, compounds with HBD ≤ 1 exhibit significantly higher brain-to-plasma ratios than those with HBD ≥ 2 [3].

Hydrogen bonding Efflux ratio CNS penetration

Topological Polar Surface Area of 27.1 Ų Positions the Compound Favorably for Passive Oral Absorption Relative to Higher-TPSA Heterocyclic Analogs

The computed TPSA of 4,5-dimethyl-1-(2-phenoxyphenyl)-1H-imidazole is 27.1 Ų [1]. This value falls well below the 140 Ų threshold commonly associated with good oral absorption and is also under the 60–70 Ų desirable range for CNS penetration [2]. For comparison, the benzimidazole analog 2-(4-phenoxyphenyl)-1H-benzimidazole (C₁₉H₁₄N₂O, MW 286.33) has a TPSA of approximately 28.7 Ų, but its larger size and higher aromatic ring count increase its molecular weight beyond typical fragment-based screening cut-offs [3]. The target compound's low TPSA combined with a moderate molecular weight (264.32) places it in favorable physicochemical space for both oral bioavailability (per Veber rules) and fragment-to-lead optimization campaigns [2].

TPSA Oral bioavailability Veber rules

Ortho-Phenoxy Substitution Pattern Confers Distinct Conformational Profile Compared to Para-Substituted and 2-Aryl-Imidazole Isomers

The ortho-phenoxyphenyl N-substituent in 4,5-dimethyl-1-(2-phenoxyphenyl)-1H-imidazole introduces a steric and electronic environment distinct from the para-phenoxyphenyl isomer (1-(4-phenoxyphenyl)-1H-imidazole, CAS 192330-66-8) . X-ray crystallographic studies of related trisubstituted imidazole inhibitors bound to the EGFR kinase domain have demonstrated that the dihedral angle between the N-aryl ring and the imidazole core critically influences the inhibitor's ability to access the hydrophobic back pocket of the ATP-binding site [1]. In the 1-(2-phenoxyphenyl) series, the ortho-phenoxy group is expected to restrict rotation around the N–aryl bond more than the para isomer, potentially leading to a more defined bioactive conformation [1]. This conformational restriction can translate into improved kinase selectivity, as observed in imidazole-based Trk and CXCR2/3 inhibitor programs where subtle changes in the N-aryl dihedral angle altered IC₅₀ values by more than 100-fold [2].

Conformational analysis Structure-activity relationship Kinase inhibitor design

4,5-Dimethyl-1-(2-phenoxyphenyl)-1H-imidazole – Optimal Research & Industrial Application Scenarios


CNS-Penetrant Kinase Probe Development Leveraging Zero HBD and Low TPSA

Structure-based design programs targeting CNS kinases (e.g., TrkB, GSK-3β, or LRRK2) can benefit from 4,5-dimethyl-1-(2-phenoxyphenyl)-1H-imidazole as a core scaffold. Its HBD count of zero and TPSA of 27.1 Ų both fall within the optimal CNS MPO range (TPSA < 70 Ų, HBD ≤ 1) [1], predicting a favorable brain penetration profile relative to NH-containing imidazoles that carry an additional hydrogen bond donor. The ortho-phenoxyphenyl group also provides a vector for additional substitution while maintaining conformational restriction at the N-aryl junction, a feature implicated in kinase selectivity in crystallographic studies of related imidazole inhibitors [2].

Fragment-Based Lead Generation Requiring Moderate Lipophilicity with Synthetic Tractability

With an XLogP3-AA of 4.0 and MW of 264.32, 4,5-dimethyl-1-(2-phenoxyphenyl)-1H-imidazole occupies a favorable position in fragment-based drug discovery (FBDD) libraries, where fragments with MW < 300 and logP < 3–4 are preferentially screened [1]. The 4,5-dimethylimidazole core offers multiple sites for late-stage functionalization (e.g., electrophilic aromatic substitution on the phenoxy ring, or metal-catalyzed cross-coupling at the imidazole C2 position) [2], making it a versatile starting point for structure-activity relationship (SAR) expansion. Its moderate lipophilicity also reduces the risk of non-specific binding and aggregation that often plagues highly lipophilic fragments (logP > 5) in biochemical assays [1].

Selectivity Profiling Against Cytochrome P450 and Heme Oxygenase Enzyme Families

Imidazole-containing compounds are well-known ligands for heme–iron enzymes, including CYP isoforms and heme oxygenases (HO-1/HO-2) [1]. The ortho-phenoxyphenyl N-substituent of the target compound may modulate the orientation of the imidazole ring relative to the heme iron, potentially altering isoform selectivity compared to simpler N-phenyl or N-benzyl imidazoles [2]. Researchers investigating HO-1 inhibition as an anticancer strategy or CYP isoform selectivity for drug–drug interaction profiling may use this compound to probe the contribution of the ortho-phenoxy motif to enzyme selectivity, particularly given documented examples where subtle changes in N-aryl substitution shifted CYP IC₅₀ values by more than 10-fold [3].

Quote Request

Request a Quote for 4,5-Dimethyl-1-(2-phenoxyphenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.